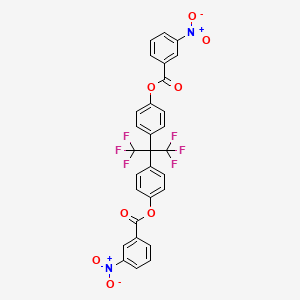![molecular formula C25H27N5O3 B10865192 8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865192.png)
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxy(diphenyl)methyl group and a purine core with dimethyl substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the hydroxy(diphenyl)methyl group: This step involves the reaction of the piperidine ring with diphenylmethanol under acidic conditions to form the hydroxy(diphenyl)methyl-substituted piperidine.
Synthesis of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Coupling of the piperidine and purine moieties: The final step involves the coupling of the hydroxy(diphenyl)methyl-substituted piperidine with the purine core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of 8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy(diphenyl)methyl group may facilitate binding to hydrophobic pockets, while the purine core can interact with nucleotide-binding sites. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
8-{4-[hydroxy(phenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with a phenyl group instead of a diphenyl group.
8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different substitutions on the purine core.
Uniqueness
The unique combination of the hydroxy(diphenyl)methyl group and the purine core in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H27N5O3 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
8-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C25H27N5O3/c1-28-21-20(22(31)29(2)24(28)32)26-23(27-21)30-15-13-19(14-16-30)25(33,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,33H,13-16H2,1-2H3,(H,26,27) |
InChI 键 |
JIJOVNXZUKDNKH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-bromophenyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10865116.png)
![2-benzyl-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865122.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10865125.png)
![4-(5-chloro-2-methylphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10865134.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10865135.png)
![Methyl 4,5-dimethoxy-2-{[(1-phenylethyl)carbamothioyl]amino}benzoate](/img/structure/B10865137.png)
![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10865154.png)
![N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865164.png)

![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)
